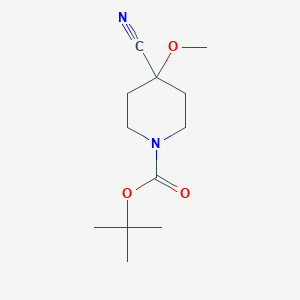

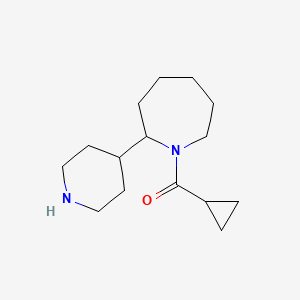

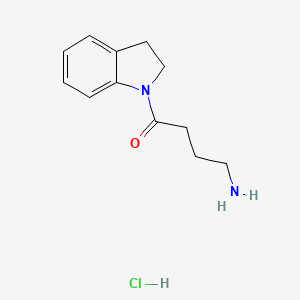

4-amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one hydrochloride

Overview

Description

This compound is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis

The molecular structure of indole derivatives is aromatic in nature, similar to the benzene ring. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, C17H14N3O2Cl, were reported as follows: yield: (89%); melting point: 211–213°C; FT-IR (ν max/ cm −1): 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl); 1H- NMR (500 MHz, CDCl3, δ ppm): δ 4.69 (s, 2H, CH2-H), δ 6.68 (d, 2H, J = 10.3 Hz, CH-H), δ 7.27 (s, 4H, Ar-H), δ 7.50 (d, 2H, J = 12.4 Hz, Ar-H) δ 7.88 (d, 2H, J = 14.1 Hz, Ar-H), δ 8.25 (s, 1H, NH-H), δ 9.10 (s, 1H, NOH-H); ESI-MS (m/z, %): 327 (57) [M + ], 329 (21) [M + +2], 267 (37), 201 (45), 159 (26), 115 (100), 77 (37), 39 (26); anal. calcd for C17H14N3O2Cl (327), predicted: C, 62.30; H, 4.31; N, 12.82% .Scientific Research Applications

Polymer Science and Gene Delivery

Poly(β-aminoesters) synthesized through the addition of secondary amines to bis(acrylate ester) have been explored for their potential in gene delivery. These polymers degrade hydrolytically into non-toxic byproducts and have shown promising results in initial screenings, interacting electrostatically with plasmid DNA, highlighting their potential as synthetic transfection vectors (Lynn & Langer, 2000).

Medicinal Chemistry

In medicinal chemistry, novel indole-based scaffolds have been developed for their urease inhibitory potential. These compounds, synthesized through a multi-step process involving indole intermediates, have shown significant in vitro inhibitory activity, demonstrating their potential as therapeutic agents in drug design (Nazir et al., 2018).

Biochemical Engineering

Research into microbial production of 4-amino-1-butanol (4AB), a precursor for biodegradable polymers and pharmaceutical intermediates, demonstrates the capabilities of genetically engineered microorganisms in producing valuable biochemicals from renewable resources. This work exemplifies the integration of synthetic biology and metabolic engineering for sustainable chemical production (Prabowo et al., 2020).

Synthetic Chemistry

The synthesis and characterization of various indole derivatives highlight the broad utility of indole chemistry in creating compounds with potential applications in materials science, pharmacology, and organic synthesis. Studies have detailed methodologies for constructing indole-based molecules with varied functional groups, demonstrating the versatility and significance of indole chemistry in synthetic endeavors (Aghazadeh et al., 2012).

Corrosion Inhibition

The use of indole derivatives for corrosion inhibition of mild steel in hydrochloric acid medium showcases an application in materials science, where organic compounds offer protective benefits to metals in aggressive environments. This research underscores the potential of indole-based molecules in industrial applications related to corrosion control (Bentiss et al., 2009).

Mechanism of Action

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

4-amino-1-(2,3-dihydroindol-1-yl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-8-3-6-12(15)14-9-7-10-4-1-2-5-11(10)14;/h1-2,4-5H,3,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAKKQKHUUQNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.